molecular formula C20H16N6 B12211497 3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyr imidine

3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyr imidine

Cat. No.: B12211497
M. Wt: 340.4 g/mol
InChI Key: HVWJIGOQEOSYFH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine stands out due to its dual activity as a CDK2 inhibitor and its potential for inducing apoptosis in cancer cells. This dual functionality makes it a promising candidate for further research and development in cancer therapy .

Biological Activity

3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core with specific substitutions that influence its biological activity. The molecular formula is C21H18N6C_{21}H_{18}N_6 with a molecular weight of approximately 354.4 g/mol.

Biological Activity Overview

Research indicates that derivatives of triazolo[4,3-e]pyrimidines exhibit a range of biological activities including:

  • Antitumor Activity : Several studies have demonstrated the antiproliferative effects of related compounds against various cancer cell lines.
  • Antimicrobial Properties : Triazolo derivatives have shown significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Some compounds within this class have been evaluated for their anti-inflammatory potential.

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of triazolo[4,3-e]pyrimidine derivatives. For instance:

  • A study evaluated the activity of synthesized triazolo compounds against breast cancer cell lines MDA-MB-231 and MCF-7 using the MTT assay. Compounds exhibited IC50 values as low as 17.83 μM and 19.73 μM respectively, indicating potent antitumor activity compared to standard chemotherapy agents like Cisplatin .

Table 1: Antitumor Activity of Triazolo Derivatives

CompoundCell LineIC50 (μM)Reference
4cMDA-MB-23117.83
4jMCF-719.73

Antimicrobial Activity

Triazolo derivatives have also been investigated for their antimicrobial properties:

  • A comprehensive review noted that various triazolopyrimidine derivatives possess significant antibacterial and antifungal activities. These compounds are being explored as potential alternatives to conventional antibiotics due to rising resistance .

The biological activity of 3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : By binding to specific receptors, it can influence signal transduction pathways crucial for cellular responses.

Case Studies

  • Antitumor Evaluation : A recent study focused on the synthesis and biological evaluation of new triazolopyrimidine derivatives showed promising results in inhibiting tumor growth in vitro. The mechanism involved apoptosis induction in treated cancer cells .
  • Antimicrobial Screening : Another research effort highlighted the synthesis of novel triazolopyrimidine derivatives that demonstrated enhanced antibacterial activity against resistant strains of bacteria compared to existing antibiotics .

Properties

Molecular Formula

C20H16N6

Molecular Weight

340.4 g/mol

IUPAC Name

10-(3,5-dimethylphenyl)-5-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H16N6/c1-13-8-14(2)10-16(9-13)26-19-17(11-22-26)20-24-23-18(25(20)12-21-19)15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

HVWJIGOQEOSYFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5)C

Origin of Product

United States

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